

Catalytic Applications of Iron(III) Fluoride Complexes: Application Notes and Protocols

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Compound of Interest

Compound Name: *Trisodium hexafluoroferrate(3-)*

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Introduction

Iron(III) fluoride (FeF_3) and its complexes are emerging as versatile and sustainable catalysts in a variety of organic transformations. Leveraging the high Lewis acidity of the iron(III) center, often enhanced by the electron-withdrawing fluoride ligands, these catalysts offer unique reactivity in cross-coupling reactions, carbon-hydrogen (C-H) bond functionalization, and Lewis acid-catalyzed processes. Their low cost, low toxicity, and environmental friendliness make them an attractive alternative to precious metal catalysts. These application notes provide an overview of key applications and detailed protocols for their use in laboratory settings.

Iron-Catalyzed Cross-Coupling Reactions

Iron(III) fluoride, particularly in combination with N-heterocyclic carbene (NHC) ligands, has proven to be a highly effective catalyst for the cross-coupling of aryl chlorides with aryl Grignard reagents to form biaryls. A key advantage of this system is the remarkable suppression of homocoupling side products, a common challenge in iron-catalyzed cross-coupling reactions.

[1][2] The "fluoride effect" is believed to be crucial in stabilizing the active iron species and preventing undesirable side reactions.[1]

Application: Selective Biaryl Synthesis

This protocol describes the synthesis of 4-methylbiphenyl from chlorobenzene and p-tolylmagnesium bromide using an $\text{FeF}_3 \cdot 3\text{H}_2\text{O}$ /SIPr·HCl catalyst system.

Table 1: Optimization of Iron-Catalyzed Biaryl Coupling

Entry	Catalyst (mol%)	Ligand (mol%)	Temperature (°C)	Time (h)	Yield of 4-methylbiphenyl (%)	Reference
1	$\text{FeF}_3 \cdot 3\text{H}_2\text{O}$ (5)	SIPr·HCl (15)	60	24	98	[2]
2	$\text{FeF}_3 \cdot 3\text{H}_2\text{O}$ (5)	None	60	24	Sluggish reaction	[2]
3	Anhydrous FeF_3 (3)	SIPr·HCl (9)	60	24	98	[2]

Experimental Protocol: Iron-Catalyzed Biaryl Coupling

Materials:

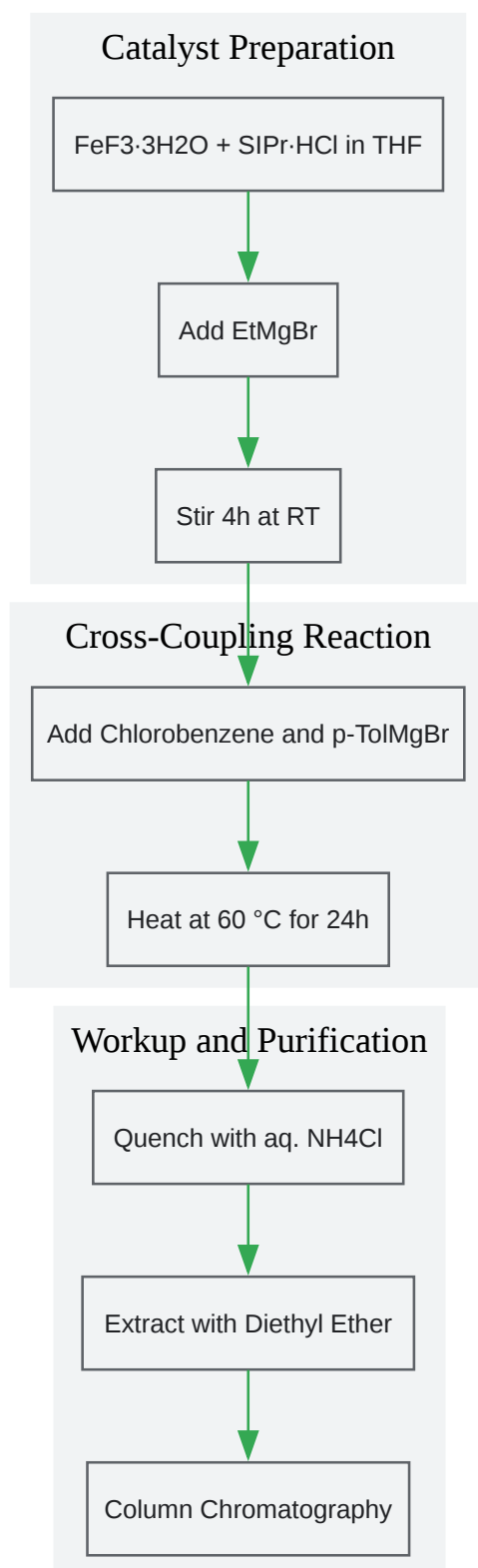
- Iron(III) fluoride trihydrate ($\text{FeF}_3 \cdot 3\text{H}_2\text{O}$)
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (SIPr·HCl)
- Ethylmagnesium bromide (EtMgBr) in THF
- Chlorobenzene
- p-Tolylmagnesium bromide (p-TolMgBr) in THF
- Anhydrous tetrahydrofuran (THF)

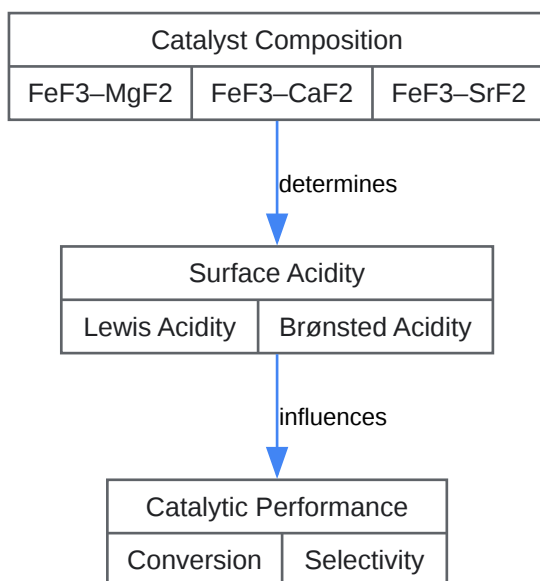
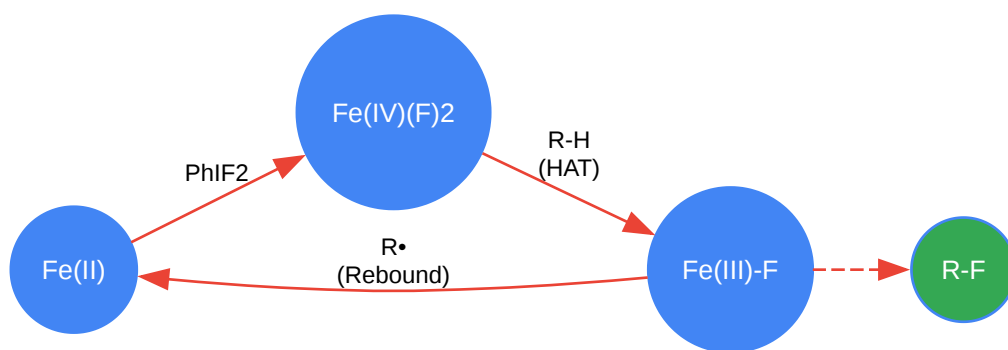
Procedure:

- To a flame-dried Schlenk tube under an argon atmosphere, add $\text{FeF}_3 \cdot 3\text{H}_2\text{O}$ (5 mol%) and SIPr·HCl (15 mol%).

- Add anhydrous THF.
 - To this suspension, add EtMgBr (15 mol%) dropwise at room temperature to generate the active NHC ligand.
 - Stir the mixture for 4 hours at room temperature.
 - Add chlorobenzene (1.0 equiv) followed by p-tolylmagnesium bromide (1.2 equiv).
 - Heat the reaction mixture at 60 °C for 24 hours.
 - Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
 - Extract the aqueous layer with diethyl ether.
 - Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel to obtain 4-methylbiphenyl.
- [2]

Diagram 1: Experimental Workflow for Iron-Catalyzed Biaryl Synthesis





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References

- 1. Iron-Catalyzed Selective Biaryl Coupling: Remarkable Suppression of Homocoupling by the Fluoride Anion [organic-chemistry.org]
- 2. Evidence for a High-Valent Iron-Fluoride That Mediates Oxidative C(sp³)-H Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
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